

GHP-88309: A Technical Overview of a Novel Broad-Spectrum Paramyxovirus Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GHP-88309

Cat. No.: B15567454

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Introduction

GHP-88309 is a first-in-class, orally bioavailable, non-nucleoside antiviral compound demonstrating potent and broad-spectrum activity against a range of paramyxoviruses, including human parainfluenza viruses (HPIVs) and measles virus (MeV).^{[1][2][3]} Discovered through a high-throughput screening campaign against HPIV type-3, **GHP-88309** represents a significant advancement in the pursuit of effective therapies for diseases caused by this viral family, which pose a substantial global health threat, particularly to children and immunocompromised individuals.^{[4][5]} This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of **GHP-88309**.

Discovery and Initial Characterization

GHP-88309 was identified by researchers at the Institute for Biomedical Sciences at Georgia State University from a high-throughput screen for inhibitors of HPIV3. The compound emerged as a promising candidate due to its potent antiviral activity and was subsequently characterized as the founding member of a new antiviral chemotype.

Quantitative Antiviral Activity and Selectivity

GHP-88309 has demonstrated potent antiviral efficacy across various in vitro and in vivo models. The following tables summarize the key quantitative data regarding its activity and

selectivity.

Table 1: In Vitro Antiviral Activity of **GHP-88309**

Virus Target	Cell Type	Assay Type	EC50
HPIV3	-	-	Nanomolar potency
HPIV3-JS	HBTEC	-	~0.07 μ M
HPIV3-9R4 (clinical isolate)	HBTEC	-	~0.08 μ M
HPIV3-10L3 (clinical isolate)	HBTEC	-	~0.08 μ M
MeV	-	-	-
HPIV1 (clinical isolates)	Cultured cells	-	Consistent potency
MeV (clinical isolates)	Cultured cells	-	Consistent potency

Table 2: Cytotoxicity and Selectivity Index of **GHP-88309**

Cell Type	CC50	Selectivity Index (SI)
-	~1 mM	>7,111

Table 3: In Vivo Efficacy of **GHP-88309** in a Sendai Virus Mouse Model

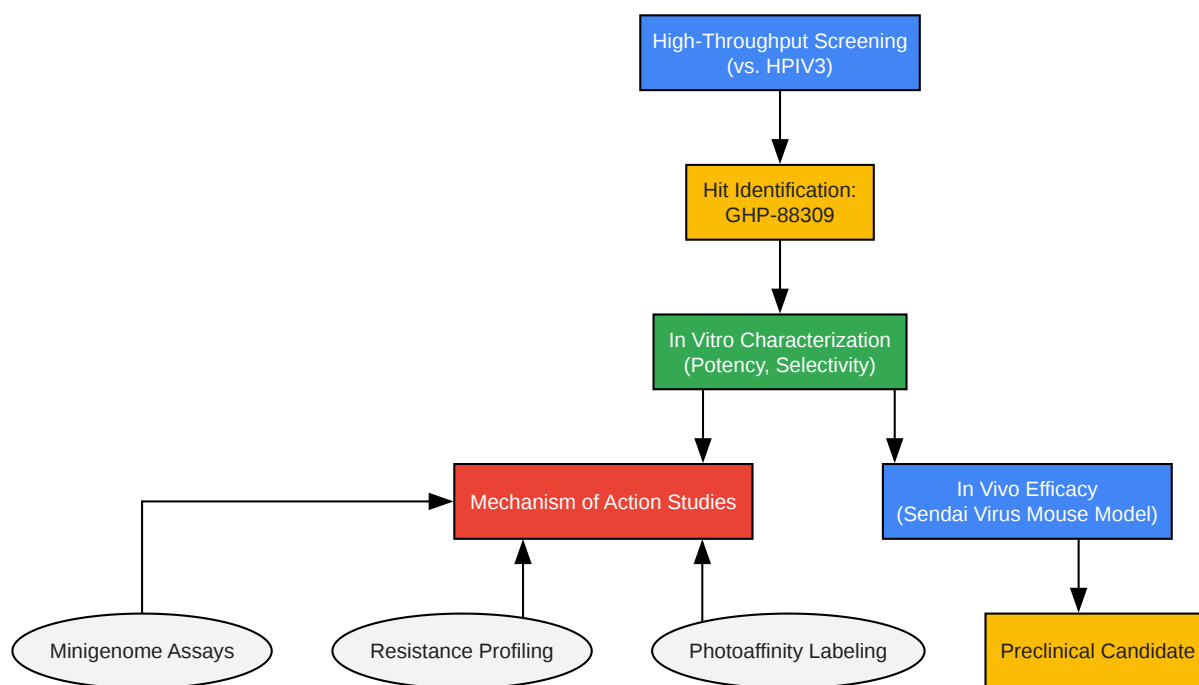
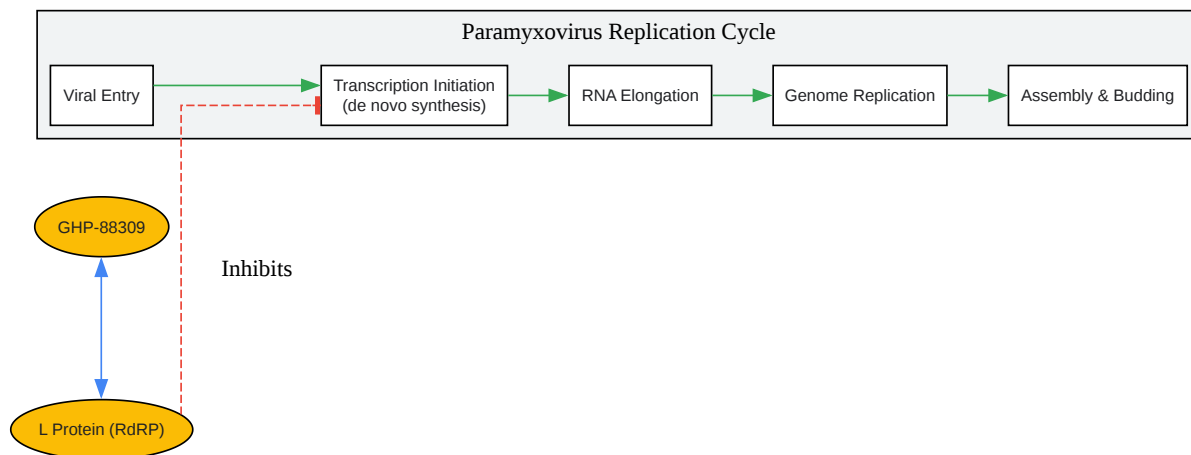
Treatment Regimen	Dosage	Outcome
Prophylactic (initiated 2 hours before infection)	150 mg/kg (b.i.d.)	Complete protection from lethal infection
Therapeutic (initiated 48 hours after infection)	150 mg/kg (b.i.d.)	Complete protection from lethal infection

Mechanism of Action

GHP-88309 functions as an allosteric inhibitor of the paramyxovirus RNA-dependent RNA polymerase (RdRP), also known as the L protein. It is a non-nucleoside inhibitor that targets a conserved pocket within the central cavity of the L protein, a crucial enzyme for viral genome replication and transcription.

Biochemical assays have revealed that **GHP-88309** blocks the de novo initiation phase of the viral polymerase at the promoter after the synthesis of the first few nucleotides, without affecting RNA elongation by an already committed polymerase complex. This mechanism involves stabilizing the polymerase in an initiation stage, possibly by preventing the conformational rearrangements of the PRNTase domain relative to the RdRP domain that are necessary for the transition to elongation.

Resistance to **GHP-88309** has been mapped to mutations in the core region of the L protein, specifically at the interface of the RdRP and capping domains, confirming its binding site. Notably, the development of resistance to **GHP-88309** is associated with a significant loss of viral pathogenicity.



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- To cite this document: BenchChem. [GHP-88309: A Technical Overview of a Novel Broad-Spectrum Paramyxovirus Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567454#discovery-and-development-of-ghp-88309]

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